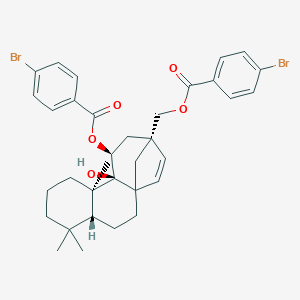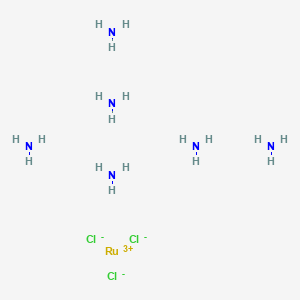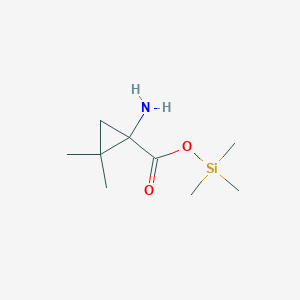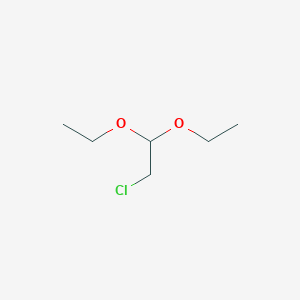![molecular formula C11H18O B156462 Spiro[5.5]undecan-3-on CAS No. 1890-25-1](/img/structure/B156462.png)
Spiro[5.5]undecan-3-on
Übersicht
Beschreibung
Spiro[5.5]undecan-3-one, also known as spiro[5.5]undecanone, is a highly versatile and multifunctional chemical compound with a wide range of applications in the scientific research field. It is a cyclic diketone, composed of a cyclohexane ring with a five-membered ring linked to it, and a ketone group at the 3-position. This compound has been used in various fields of research, such as organic synthesis, materials science, and biochemistry.5]undecan-3-one.
Wissenschaftliche Forschungsanwendungen
Synthese von chiralen Molekülen
Spiro[5.5]undecan-3-on: dient als Vorläufer bei der Synthese von chiralen Molekülen. Seine einzigartige Struktur ermöglicht die Herstellung von Verbindungen mit spezifischer Stereochemie, was für die Entwicklung von Pharmazeutika und Agrochemikalien entscheidend ist. Die Chiralität der Spiroverbindung wird auf die Helizität des Spirangerüsts zurückgeführt, die manipuliert werden kann, um die gewünschten Enantiomere zu erzeugen .
Materialwissenschaft
In der Materialwissenschaft werden This compound-Derivate hinsichtlich ihres potenziellen Einsatzes bei der Herstellung neuer Materialien mit einzigartigen Eigenschaften untersucht. Diese Materialien könnten Anwendungen in der Elektronik, Photonik und als Bestandteile fortschrittlicher Verbundwerkstoffe finden .
Chemische Synthese
Diese Verbindung wird auch in der chemischen Synthese als Baustein für komplexere Moleküle verwendet. Seine spirocyclische Struktur ist besonders nützlich beim Aufbau von Verbindungen mit hoher molekularer Komplexität, was für die Entdeckung neuer Reaktionen und Katalysatoren von Vorteil ist .
Chromatographie
Die Derivate von This compound können in der Chromatographie als chirale stationäre Phasen verwendet werden. Diese Anwendung ist bedeutsam bei der Trennung von Enantiomeren, einem entscheidenden Schritt bei der Herstellung enantiomerenreiner Substanzen .
Analytische Chemie
In der analytischen Chemie können This compound und seine Derivate als Standards oder Reagenzien verwendet werden. Ihre einzigartigen chemischen Eigenschaften machen sie für den Einsatz in verschiedenen analytischen Techniken geeignet, darunter Spektroskopie und Massenspektrometrie .
Medizinische Chemie
Schließlich ist das spirocyclische Gerüst von This compound in der medizinischen Chemie wertvoll für die Wirkstoffentwicklung. Seine Struktur kann in Wirkstoffmoleküle eingebaut werden, um pharmakokinetische Eigenschaften wie Löslichkeit und Stabilität zu verbessern .
Safety and Hazards
Spiro[5.5]undecan-3-one is labeled with the GHS07 pictogram . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Wirkmechanismus
Target of Action
Spiro[5.5]undecan-3-one is a complex organic compound
Mode of Action
The mode of action of Spiro[5.5]undecan-3-one is currently unknown due to the lack of specific studies on this compound. It’s important to note that the mode of action of a compound is determined by its interaction with its targets, which can result in various biochemical changes .
Biochemical Pathways
The biochemical pathways affected by Spiro[5The compound’s structure suggests that it could potentially interact with various biochemical pathways . .
Result of Action
The molecular and cellular effects of Spiro[5.5]undecan-3-one’s action are currently unknown. Research is needed to describe the specific effects of this compound at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Spiro[5Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of Spiro[5.5]undecan-3-one .
Eigenschaften
IUPAC Name |
spiro[5.5]undecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPAUQVWJAXYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341589 | |
| Record name | Spiro[5.5]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1890-25-1 | |
| Record name | Spiro[5.5]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[5.5]undecan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














